

In Vivo Efficacy of HPK1 PROTAC Degraders: A Comparative Analysis

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Compound of Interest

Compound Name: PROTAC HPK1 Degradar-2

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Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation, has emerged as a promising target for cancer immunotherapy. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of HPK1 offer a novel therapeutic modality to enhance anti-tumor immunity. This guide provides a comparative overview of the preclinical in vivo efficacy of recently developed HPK1 PROTAC degraders, supported by experimental data and detailed methodologies.

Comparative In Vivo Efficacy of HPK1 PROTAC Degraders

The following tables summarize the in vivo performance of notable HPK1 PROTAC degraders based on available preclinical data. It is important to note that these data are derived from different studies and not from head-to-head comparisons, thus direct comparisons should be made with caution.

Degrader Name	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI) - Monotherapy	TGI - Combination with anti-PD-1/PD-L1	Source
10m	MC38 Syngeneic Mouse Model	3.0 mg/kg, PO, QOD	30.22%	Superior antitumor effect (quantitative data not specified)	[1]
DD205-291	MC38 Syngeneic Mouse Model	0.5 mg/kg, PO	Good efficacy (quantitative data not specified)	91.0%	[2] [3]
Unnamed PROTAC (Zhang et al.)	MC38 and CT26 Syngeneic Models	Not specified	Robust and statistically significant	>90%	[4]
Unnamed Oral PROTAC (Yao et al.)	CT26 Syngeneic Mouse Model	Not specified	Not specified	Amplified suppression capability	[5]

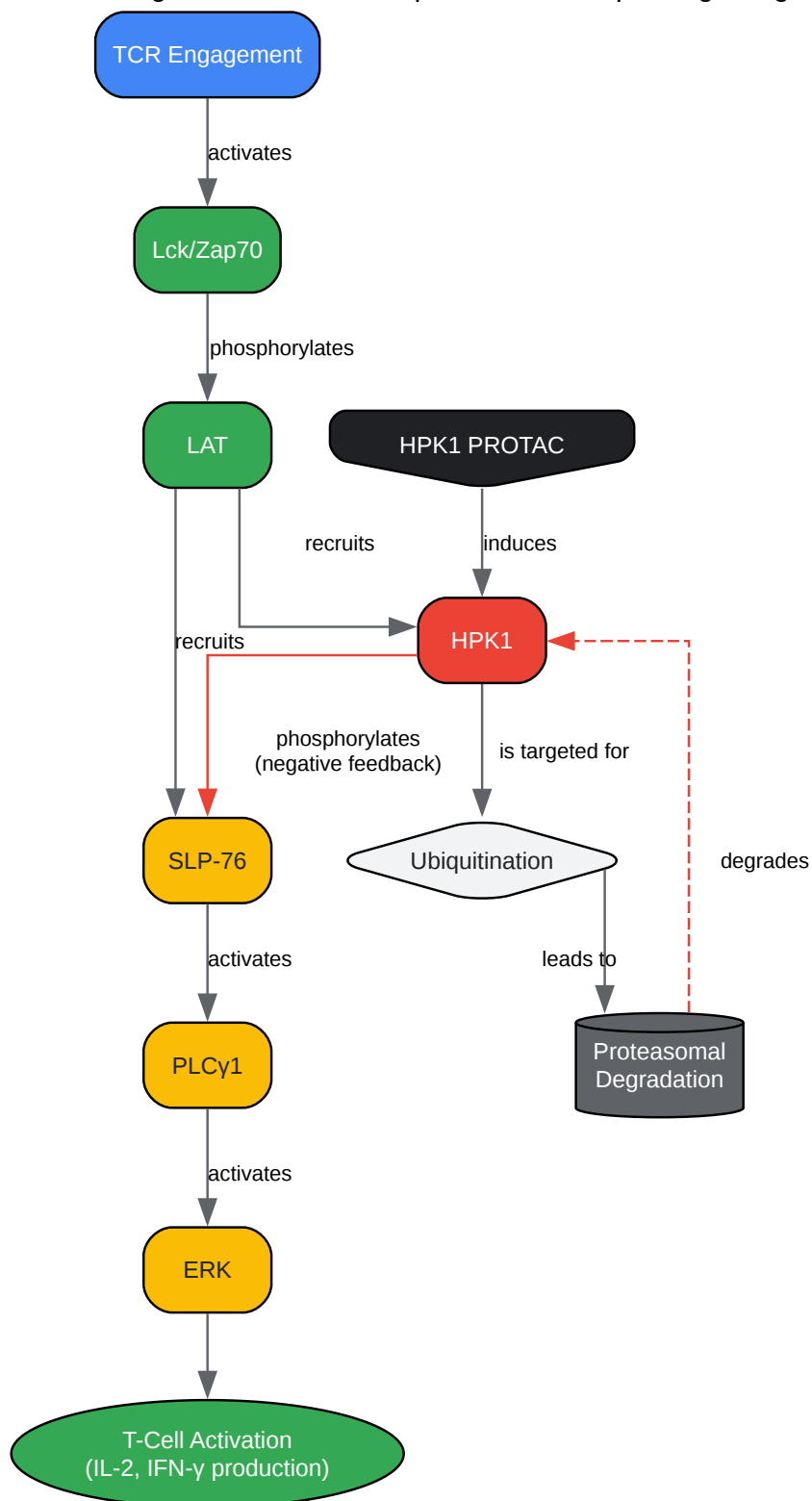
In Vitro Degradation and Functional Activity

Degrader Name	DC50	Dmax	Functional Assay Readout	Source
10m	5.0 ± 0.9 nM	≥ 99%	Inhibition of SLP76 phosphorylation, enhanced ERK activation, IL-2 and IFN-γ release.	[1]
DD205-291	8.8 nM	Not specified	Inhibition of SLP-76 phosphorylation, induction of IL-2 and IFN-γ.	[2][6]
Unnamed PROTAC (Zhang et al.)	<50 nM	>90%	EC50 <100 nM for IL-2 and IFNγ production.	[4]
Merck KGaA PROTAC	≤50 nM	88% (at 24h)	Not specified	[7]

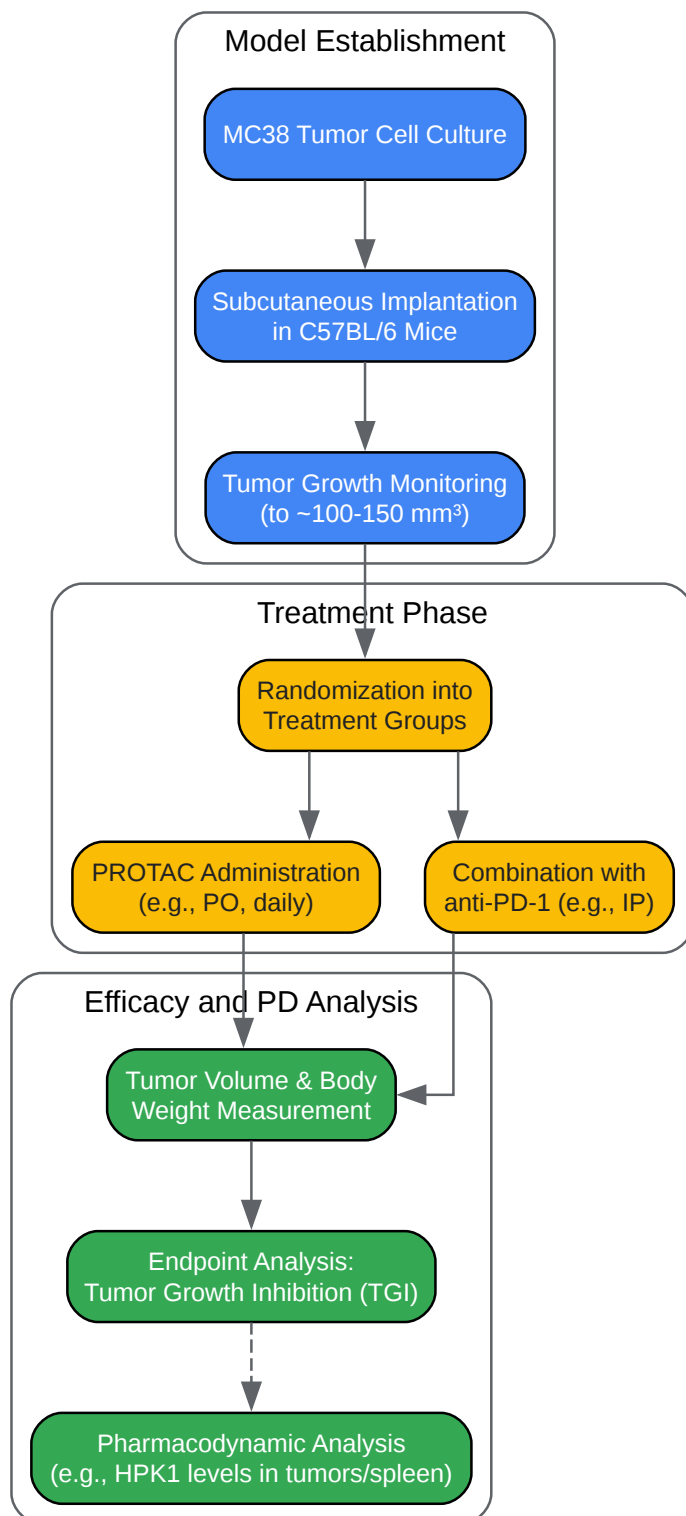
Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the general approach to evaluating these degraders, the following diagrams illustrate the HPK1 signaling pathway and a typical in vivo experimental workflow.

HPK1 Negative Feedback Loop in T-Cell Receptor Signaling



General Workflow for In Vivo Efficacy Testing of HPK1 PROTACs

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